PPARα Potency and Binding Affinity: BMS-687453 vs. Fibrate-Class Agonists
BMS-687453 demonstrates substantially higher potency for the human PPARα receptor compared to the commonly used fibrate-class agonist, fenofibrate. In cell-free transactivation assays, BMS-687453 has an EC50 of 10 nM for human PPARα, while fenofibrate exhibits an EC50 of 30,000 nM (30 µM), representing a 3,000-fold difference in potency [1], . In a fluorescence polarization binding assay, BMS-687453 binds the human PPARα ligand binding domain with an IC50 of 260 nM [2].
| Evidence Dimension | Potency for human PPARα (EC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Fenofibrate: 30,000 nM (30 µM) |
| Quantified Difference | BMS-687453 is 3,000-fold more potent. |
| Conditions | PPAR-GAL4 transactivation assay |
Why This Matters
Superior potency enables the use of lower concentrations to achieve the same level of target engagement, which can mitigate off-target effects and solubility issues in both in vitro and in vivo experiments.
- [1] Li J, et al. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453). J Med Chem. 2010 Apr 8;53(7):2854-64. doi: 10.1021/jm9016812. View Source
- [2] Mukherjee R, et al. Novel Peroxisome Proliferator-Activated Receptor α Agonists Lower Low-Density Lipoprotein and Triglycerides, Raise High-Density Lipoprotein, and Synergistically Increase Cholesterol Excretion with a Liver X Receptor Agonist. J Pharmacol Exp Ther. 2007 Oct 1; doi: 10.1124/jpet.107.123364. View Source
